Aciles CoAs
Acyl CoA, or Acyl-Coenzyme A, is a key molecule in lipid metabolism and energy production within cells. It plays a critical role as an activated form of fatty acids. In the cell, acyl groups are attached to coenzyme A (CoA), forming Acyl-CoA. This process requires ATP and serves as the starting point for various metabolic pathways.
Acyl CoAs are involved in several important biological processes such as beta-oxidation, where they are broken down into smaller units for energy production; ketogenesis, where fatty acids are converted to ketone bodies; and biosynthesis of cholesterol, phospholipids, and other lipids. They also serve as essential substrates in signaling pathways that regulate cellular functions.
In research settings, Acyl-CoA is widely used as a standard reference for studying lipid metabolism and related diseases. Its accurate quantification can provide valuable insights into metabolic disorders such as diabetes, obesity, and cardiovascular disease.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
![]() |
Coenzyme A, S-(9Z)-9-tetradecenoate | 87935-97-5 | C35H60N7O17P3S |
![]() |
Coenzyme A, S-(3-hydroxydodecanoate) | 72059-49-5 | C33H58N7O18P3S |
![]() |
12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt | 66874-07-5 | C26H46NNaO9S2 |
![]() |
3-Oxoicosanoyl-CoA | 88297-33-0 | C41H72N7O18P3S |
![]() |
Coenzyme A, S-[(3S)-3-hydroxybutanoate] | 22138-45-0 | C25H42N7O18P3S |
![]() |
Coenzyme A, S-(11Z)-11-octadecenoate | 852101-47-4 | C39H68N7O17P3S |
![]() |
Coenzyme A, S-4,7,10,13,16-docosapentaenoate | 30960-17-9 | C43H68N7O17P3S |
![]() |
Coenzyme A, S-(3,7,11,15-tetramethylhexadecanoate) | 146622-45-9 | C41H74N7O17P3S |
![]() |
Coenzyme A, S-1,5-cyclohexadiene-1-carboxylate | 148471-94-7 | C28H42N7O17P3S |
![]() |
Coenzyme A, S-(9Z,12Z,15Z)-9,12,15-octadecatrienoate | 13673-87-5 | C39H66N7O17P3S |
Literatura relevante
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Proveedores recomendados
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados